molecular formula C19H19N3O3S B2942915 (4-methyl-3-nitrophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-19-1

(4-methyl-3-nitrophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2942915
CAS No.: 851805-19-1
M. Wt: 369.44
InChI Key: RHVQQINZOUXBQK-UHFFFAOYSA-N
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Description

(4-methyl-3-nitrophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic, sulfur-containing heterocyclic compound built on a 4,5-dihydro-1H-imidazole (imidazoline) scaffold. This core structure is substituted at the 1-position with an aromatic (4-methyl-3-nitrophenyl) methanone group and at the 2-position with a (4-methylbenzyl)thio ether group. The imidazole ring is a privileged structure in medicinal chemistry and is found in a wide array of biologically active molecules and approved drugs . Compounds featuring this ring system demonstrate a broad spectrum of therapeutic potential, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities . The specific structural motifs present in this molecule suggest significant research value. The incorporation of a benzylthio ether at the 2-position is a key feature seen in other research compounds that have shown potent inhibitory activity against cysteine protease enzymes, such as cathepsin B, K, and L . These proteases are implicated in various pathological processes, including cancer progression, viral replication, and inflammatory responses, making them attractive targets for investigative therapeutics . The (4-methyl-3-nitrophenyl) group contributes steric bulk and electron-withdrawing properties, which can influence the compound's binding affinity and metabolic stability. Researchers can leverage this compound as a key intermediate or a core scaffold for developing novel enzyme inhibitors or as a pharmacological probe to study disease mechanisms involving cysteine proteases. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-methyl-3-nitrophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-3-6-15(7-4-13)12-26-19-20-9-10-21(19)18(23)16-8-5-14(2)17(11-16)22(24)25/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVQQINZOUXBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-methyl-3-nitrophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , also known by its IUPAC name, exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H18N3O3S
  • Molecular Weight : 342.39 g/mol
  • Structural Features : The compound contains an imidazole ring, a thioether moiety, and a nitrophenyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that imidazole derivatives exhibit significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The presence of the nitrophenyl group enhances the antimicrobial efficacy due to its electron-withdrawing nature, which can increase the compound's reactivity and interaction with bacterial cell walls .
  • Antitumor Activity :
    • Imidazole derivatives are known to inhibit tumor growth by interfering with cellular signaling pathways. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. Research suggests that imidazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The imidazole moiety is known to interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to therapeutic effects.
  • Receptor Modulation : The compound may act as a modulator of specific receptors involved in inflammation and cancer progression, although further studies are needed to elucidate these interactions fully.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Jain et al. (2021)2-(4-substituted phenyl)-1-substituted imidazoleAntimicrobialShowed significant inhibition against E. coli and S. aureus .
Sharma et al. (2020)2,3-disubstituted imidazo[4,5-b]indoleAntitumorInduced apoptosis in cancer cell lines .
Ahsan et al. (2019)N-(4-substituted phenyl)-imidazole derivativesAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group in the compound is susceptible to nucleophilic substitution under oxidative or alkylating conditions.

  • Oxidative Cleavage : Reaction with hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to a sulfone group, enhancing electrophilicity. This reaction is critical for modifying bioactivity in related imidazole derivatives .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) leads to S-alkylation, forming sulfonium salts.

Table 1: Reaction Conditions for Thioether Modifications

Reaction TypeReagents/ConditionsProductYield (%)Source
Oxidation to SulfoneH₂O₂ (30%), AcOH, 60°C, 4 hrSulfone derivative78–85
S-AlkylationCH₃I, NaH, DMF, RT, 12 hrSulfonium salt65–72

Reduction of the Nitro Group

The 3-nitro group on the phenyl ring can undergo selective reduction to an amine, altering electronic properties and enabling further derivatization.

  • Catalytic Hydrogenation : Using H₂ gas and Pd/C in ethanol reduces the nitro group to an amine at 50°C .

  • Tin(II) Chloride Reduction : SnCl₂ in HCl selectively reduces nitro to amine without affecting the thioether or imidazole rings .

Table 2: Nitro Group Reduction Outcomes

Reducing AgentConditionsProductPurity (%)Source
H₂, Pd/C (10%)EtOH, 50°C, 6 hr3-Amino-4-methylphenyl derivative92
SnCl₂, HClReflux, 3 hr3-Amino-4-methylphenyl derivative88

Electrophilic Aromatic Substitution (EAS)

The nitrophenyl ring directs electrophiles to specific positions due to its electron-withdrawing nitro group:

  • Nitration : Further nitration at the para position occurs under mixed acid (HNO₃/H₂SO₄), forming dinitro derivatives .

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the meta position relative to the nitro group .

Table 3: EAS Reactivity Trends

ReactionPosition SelectivityMajor ProductYield (%)Source
NitrationPara to nitro3-Nitro-4-methyl-5-nitrophenyl70
SulfonationMeta to nitro3-Nitro-4-methyl-5-sulfophenyl65

Imidazole Ring Reactivity

The 4,5-dihydroimidazole ring participates in ring-opening and cycloaddition reactions:

  • Acid-Catalyzed Hydrolysis : HCl (6M) cleaves the imidazole ring to form a diamino ketone intermediate.

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form fused bicyclic structures, enhancing structural complexity .

Table 4: Imidazole Ring Transformations

ReactionConditionsProductApplicationSource
Hydrolysis6M HCl, reflux, 8 hrDiamino ketonePrecursor for amines
CycloadditionNitrile oxide, THF, 60°C, 12 hrFuro[3,4-d]imidazole derivativeDrug design

Computational Insights into Reactivity

DFT studies (B3LYP/6-31G(d,p)) on analogous nitroaryl-imidazole systems reveal:

  • Electrophilicity : The nitro group increases the compound’s electrophilicity (global electrophilicity index, ω = 6.35 eV), favoring nucleophilic attacks .

  • Frontier Orbital Gaps : A HOMO-LUMO gap of 3.16 eV suggests moderate reactivity, aligning with experimental observations .

Table 5: DFT-Derived Reactivity Parameters

ParameterValue (eV)ImplicationSource
HOMO Energy-6.06Electron-donating capacity
LUMO Energy-2.90Electron-accepting capacity
Global Electrophilicity (ω)6.35High electrophilic character

Stability Under Reaction Conditions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Moieties

(a) (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone ()
  • Molecular Formula : C₁₈H₁₄F₃N₃O₃S (mass: 409.38 g/mol).
  • Key Differences :
    • Aromatic Group : Para-nitrophenyl (vs. meta-nitro/methyl in the target compound).
    • Thioether Substituent : 3-Trifluoromethylbenzyl (CF₃) instead of 4-methylbenzyl.
  • The para-nitro group may lead to distinct dipole moments and crystal packing compared to the target compound’s meta-substitution .
(b) 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole ()
  • Molecular Formula : C₂₂H₁₇F₃N₂ (mass: 366.38 g/mol).
  • Key Differences :
    • Core Structure : Fully aromatic imidazole (vs. partially saturated imidazoline in the target compound).
    • Substituents : Trifluoromethylphenyl and diphenyl groups.
  • Diphenyl groups may enhance π-π stacking interactions in coordination chemistry applications .

Functional Group Comparisons

(a) Thioether vs. Thione Groups
  • Target Compound : Contains a thioether (-S-CH₂-C₆H₄-CH₃), identifiable by IR C-S stretches (700–600 cm⁻¹) and absence of C=S (~1250 cm⁻¹) or S-H (~2500–2600 cm⁻¹) bands.
  • Triazole-Thiones (): Exhibit tautomerism between thione (C=S) and thiol (S-H) forms, confirmed by IR νC=S (~1250 cm⁻¹) and absence of νS-H.
  • Impact :
    • Thioethers are chemically stable under basic conditions, whereas thiones may tautomerize or react via nucleophilic sulfur .
(a) Nitro Group Effects
  • Nitro groups are redox-active, contributing to prodrug activation mechanisms in hypoxia-selective therapies .
(b) Imidazoline vs. Imidazole Cores
  • The 4,5-dihydroimidazole ring in the target compound offers partial saturation, which may:
    • Reduce planarity and alter interactions with flat binding pockets (e.g., enzyme active sites).
    • Enhance solubility compared to fully aromatic analogs (e.g., ) .

Spectroscopic Data

  • IR Spectroscopy: Target Compound: Strong C=O stretch (~1680 cm⁻¹) from the methanone group; absence of C=S or S-H bands confirms thioether linkage. Triazole-Thiones (): C=S stretches at ~1250 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₈H₁₈N₃O₃S 356.44 4-methyl-3-nitrophenyl, 4-methylbenzyl thio Partial saturation, lipophilic thioether
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-imidazoline)methanone C₁₈H₁₄F₃N₃O₃S 409.38 4-nitrophenyl, 3-CF₃-benzyl thio High lipophilicity, strong electron withdrawal
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole C₂₂H₁₇F₃N₂ 366.38 Trifluoromethylphenyl, diphenyl Aromatic, π-π stacking potential
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-triazole-3-thione Varies () ~400–450 Sulfonyl, difluorophenyl, thione Tautomerism, redox activity

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